molecular formula C10H11NO5 B14684058 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid CAS No. 35805-94-8

5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid

Cat. No.: B14684058
CAS No.: 35805-94-8
M. Wt: 225.20 g/mol
InChI Key: QMOHKSQJPRTOPK-UHFFFAOYSA-N
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Description

5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with hydroxy, propyl, and dicarboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine derivatives followed by functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carboxylic acids to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. These interactions may modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid
  • 5-Hydroxy-6-ethylpyridine-3,4-dicarboxylic acid
  • 5-Hydroxy-6-butylpyridine-3,4-dicarboxylic acid

Uniqueness

5-Hydroxy-6-propylpyridine-3,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its methyl, ethyl, and butyl analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

35805-94-8

Molecular Formula

C10H11NO5

Molecular Weight

225.20 g/mol

IUPAC Name

5-hydroxy-6-propylpyridine-3,4-dicarboxylic acid

InChI

InChI=1S/C10H11NO5/c1-2-3-6-8(12)7(10(15)16)5(4-11-6)9(13)14/h4,12H,2-3H2,1H3,(H,13,14)(H,15,16)

InChI Key

QMOHKSQJPRTOPK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=C(C(=C1O)C(=O)O)C(=O)O

Origin of Product

United States

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